molecular formula C19H24BrN5O2 B2978617 5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one CAS No. 1433860-44-6

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one

Cat. No.: B2978617
CAS No.: 1433860-44-6
M. Wt: 434.338
InChI Key: VGRKPWHLVRPNAO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is a useful research compound. Its molecular formula is C19H24BrN5O2 and its molecular weight is 434.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Synthesis

    A study describes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting the compound's utility in creating diverse chemical structures with potential applications in materials science and pharmaceutical chemistry (Ahmad et al., 2017).

  • Novel Pyridine-Based Derivatives

    Another research focused on synthesizing new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, demonstrating the compound's role in generating complex molecular architectures with potential biological applications (Abdel‐Latif et al., 2019).

Biological Activities

  • Antimicrobial and Antifungal Activities

    Research into the synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involved derivatives similar in structural complexity to the compound , showed promising antimicrobial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

  • Synthesis and Evaluation of Antimicrobial Agents

    Another study synthesized a series of compounds with structural similarities, focusing on their antimicrobial evaluation, which suggests the broader relevance of this chemical scaffold in contributing to the development of novel antimicrobial agents (Othman, 2013).

Chemical Reactivity and Applications

  • Halomethylation and Ligand Synthesis

    The halomethylation of 5-substituted salicylaldehydes was explored as a precursor for the preparation of heteroditopic ligands for metal salt binding, providing insight into the compound's utility in coordination chemistry and the synthesis of complex ligands (Wang et al., 2006).

  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines

    A study demonstrated the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, showcasing the compound's versatility in organic synthesis and potential for generating diverse molecular structures (Mittersteiner et al., 2019).

Properties

IUPAC Name

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2/c1-13-9-24(16-11-27-12-16)5-6-25(13)15-3-4-18(21-8-15)22-17-7-14(20)10-23(2)19(17)26/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3,(H,21,22)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRKPWHLVRPNAO-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.